Anibine is a major alkaloid found in plants like Aniba species, particularly Aniba canescens []. While research on Anibine is limited, its unique chemical structure has sparked scientific interest in its potential applications. Here's a breakdown of some areas where Anibine might be explored:
Studies have investigated the potential of Anibine as a natural corrosion inhibitor. Extracts from Aniba canescens, rich in Anibine, have shown promising results in reducing metal corrosion rates []. Further research is needed to understand the specific mechanisms by which Anibine interacts with metal surfaces to prevent corrosion.
Limited research suggests Anibine might possess some pharmacological properties. However, the specific effects and potential applications remain unclear. Earlier studies mentioned Anibine as a subject of pharmacological research, but detailed information on its effects is lacking []. More research is needed to determine if Anibine has any therapeutic potential.
Anibine is a chemical compound with the molecular formula and a molecular weight of approximately 169.23 g/mol. It is structurally characterized as a derivative of aniline, specifically featuring a fused ring system that enhances its stability and reactivity. Anibine is known for its unique properties, including its potential applications in organic synthesis and as an intermediate in various
Research indicates that Anibine exhibits biological activity, particularly in antimicrobial and anticancer studies. Its derivatives have shown promise in inhibiting the growth of certain bacteria and cancer cell lines. The specific mechanisms of action are still under investigation, but they may involve interference with cellular processes or direct interaction with DNA .
Anibine can be synthesized through several methods:
Anibine has various applications in different fields:
Studies on Anibine's interactions focus on its reactivity with other chemical species. For instance:
Anibine shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure | Unique Properties |
|---|---|---|
| Aniline | C₆H₅NH₂ | Basicity and reactivity as a primary amine |
| Benzylamine | C₇H₉N | Higher nucleophilicity due to the benzyl group |
| Phenethylamine | C₈H₁₁N | Biological activity as a neurotransmitter precursor |
| 4-Methoxyaniline | C₇H₉NO | Increased solubility and altered reactivity due to methoxy group |
Anibine's uniqueness lies in its specific fused ring structure, which provides enhanced stability and distinct reactivity compared to these similar compounds. This makes it particularly valuable in synthetic applications where such properties are advantageous .
Anibine, chemically characterized as 4-methoxy-6-(3-pyridyl)-2H-pyran-2-one, represents a naturally occurring alkaloid isolated from the wood of South American rosewood trees, specifically Aniba Duckei Kostermans and Aniba rosaeodora Ducke [13] [14]. The traditional synthetic approaches to anibine have historically relied on extraction and derivatization from these natural precursors.
The foundational work on anibine isolation was conducted through systematic extraction of rosewood sawdust using benzene, followed by treatment with hydrochloric acid to remove basic material and subsequent basification to yield the crystalline alkaloid with a melting point of 179-180°C [13]. The empirical formula C11H9NO3 was established, with functional group analysis demonstrating the presence of one methoxyl group and the absence of N-methyl or C-methyl groups [13].
Early synthetic methodologies focused on the acylation of dilithium salts of β-keto esters, which provided an efficient route to anibine synthesis [11]. This approach represents one of the most significant traditional methods, involving the mechanism of acylation of dilithium salts under controlled conditions. The reaction proceeds through formation of a reactive enolate intermediate that subsequently undergoes cyclization to form the characteristic α-pyrone ring structure [11].
Biosynthetic pathways in Aniba species involve complex enzymatic processes that convert simple precursor molecules into the final alkaloid structure [38] [39]. The natural biosynthesis begins with monoterpene precursors that undergo a series of enzymatic transformations, including oxidation, methylation, and cyclization reactions to generate the pyrone ring system characteristic of anibine [38].
| Traditional Method | Starting Material | Key Intermediate | Final Yield | Reference |
|---|---|---|---|---|
| Dilithium β-keto ester acylation | Acetoacetic ester derivatives | Enolate intermediate | 65-75% | [11] |
| Natural extraction | Aniba wood sawdust | Crude alkaloid mixture | 2.6% | [13] |
| Biosynthetic pathway | Monoterpene precursors | Pyrone intermediates | Variable | [38] |
The classical extraction methodology involves multiple steps of solvent extraction, acid-base partitioning, and crystallization. The process typically begins with benzene extraction of dried and powdered rosewood material, followed by acid extraction to isolate the basic alkaloid fraction [13]. The extracted material undergoes purification through crystallization from appropriate solvents to yield pure anibine [13].
Traditional synthetic approaches also encompass semi-synthetic modifications of naturally extracted anibine, where the parent alkaloid serves as a starting point for chemical modifications. These methods have been particularly valuable for producing anibine derivatives with modified pharmacological properties while maintaining the core α-pyrone structure [14].
Modern synthetic chemistry has revolutionized anibine synthesis through the development of sophisticated transition metal-catalyzed methodologies. These approaches offer enhanced selectivity, improved yields, and reduced reaction times compared to traditional methods.
Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for anibine synthesis [15] [18]. The application of palladium complexes with specialized ligands enables the formation of carbon-carbon and carbon-nitrogen bonds essential for constructing the pyridyl-pyrone framework of anibine. These catalytic systems typically employ phosphine or N-heterocyclic carbene ligands to modulate the electronic and steric properties of the palladium center [15].
Recent developments in rhodium-catalyzed dynamic kinetic asymmetric transformations have provided new avenues for anibine synthesis [18]. These reactions utilize chiral diene-ligated rhodium catalysts to achieve both regio- and enantioselective bond formation, particularly in the construction of the pyridine substituent. The methodology allows for the formation of α,α-disubstituted allylic intermediates that can be further elaborated to the anibine framework [18].
Copper-catalyzed approaches have gained prominence due to their cost-effectiveness and unique reactivity profiles [19]. Copper(II) complexes based on aminoquinoline ligands have been demonstrated to catalyze efficient carbon-nitrogen bond formation reactions relevant to anibine synthesis. These catalysts show particular utility in activating diazo compounds for carbene insertion reactions that can construct the heterocyclic core [19].
| Catalyst System | Reaction Type | Substrate Scope | Typical Yield | Reference |
|---|---|---|---|---|
| Palladium-phosphine complexes | Cross-coupling | Aryl halides, pyridines | 78-92% | [15] |
| Rhodium-diene catalysts | Asymmetric substitution | Allylic substrates | 65-88% | [18] |
| Copper-aminoquinoline | Carbene insertion | Diazo compounds | 72-85% | [19] |
Enantioselective transition metal catalysis has been particularly advanced through anion-binding approaches [15] [17]. These methodologies employ chiral hydrogen-bond donors that bind anions of cationic transition metal complexes to achieve enantiocontrol through ion pairing mechanisms. The cooperative effect between the metal catalyst and the chiral anion-binding catalyst has demonstrated enantioselectivities up to 99% enantiomeric excess in model systems [15].
The integration of photoredox catalysis with transition metal catalysis represents a cutting-edge approach to anibine synthesis [16]. These dual catalytic systems combine the single-electron transfer capabilities of photoredox catalysts with the bond-forming reactions of transition metals, enabling previously inaccessible synthetic transformations under mild conditions [16].
Iron-based catalytic systems have also shown promise for anibine synthesis, particularly in oxidative cyclization reactions [48]. Iron(V)-oxo species have been demonstrated to catalyze site-selective γ-lactonization reactions that can be adapted for pyrone ring formation. These systems operate through radical mechanisms involving hydrogen atom transfer followed by rapid rebound processes [48].
The formation of the characteristic α-pyrone ring in anibine represents a critical synthetic challenge that has driven the development of optimized cyclization strategies. Modern approaches focus on controlling regioselectivity, minimizing side reactions, and achieving high yields under mild conditions.
Ring-closing metathesis has emerged as a powerful methodology for constructing nitrogen-containing heterocycles related to anibine [24]. The application of ruthenium-based metathesis catalysts, particularly Grubbs-type catalysts, enables the formation of cyclic structures through olefin-olefin metathesis reactions. Recent advances in catalyst design have addressed the inherent challenges posed by Lewis basic nitrogen atoms that can coordinate to and deactivate metathesis catalysts [24].
Iodocyclization represents another significant approach for heterocyclic ring formation in anibine synthesis [23]. This methodology involves the activation of triple bonds by iodine species, followed by intramolecular cyclization and subsequent deiodination. The process proceeds through iodocyclization-rearrangement-deiodination sequences that can be tailored to produce specific ring sizes and substitution patterns [23].
| Cyclization Method | Ring Size | Functional Group Tolerance | Typical Conditions | Reference |
|---|---|---|---|---|
| Ring-closing metathesis | 5-7 membered | High | RT, inert atmosphere | [24] |
| Iodocyclization | 5-6 membered | Moderate | I2, mild heating | [23] |
| Palladium-catalyzed | Variable | High | Pd catalyst, base | [21] |
The optimization of pyrone ring formation has benefited significantly from mechanistic understanding of the cyclization process [22] [44]. Studies have revealed that α-pyrone formation can proceed through multiple pathways, including intramolecular cyclization of β-keto esters and condensation of separate polyketide chains. The choice of mechanism depends on the specific substrate structure and reaction conditions [44].
Heterocycle-guided synthesis approaches have provided new strategies for constructing meta-hetarylanilines and related structures [21]. These methodologies employ heterocycle-substituted 1,3-diketones as starting materials in three-component synthesis reactions. The process involves sequential condensation, cyclization, and dehydration steps to generate the desired heterocyclic products [21].
Advanced computational methods have been employed to optimize reaction conditions and predict optimal synthetic routes [51]. Bayesian optimization combined with automated experimentation has demonstrated the ability to achieve high conversion rates (>80%) for multiple substrates using minimal experimental iterations. This approach covers approximately 0.2% of the combinatorial space while achieving near-optimal results [51].
The development of solvent-free synthetic protocols has addressed environmental concerns while maintaining high efficiency [36]. These methodologies involve solid-state condensation reactions using mechanochemical activation, such as grinding in the presence of catalytic amounts of acid. The approach eliminates the need for organic solvents in both the reaction and purification steps [36].
Achieving precise stereochemical control in anibine derivatives synthesis represents a fundamental challenge in modern organic chemistry. The development of enantioselective and diastereoselective methodologies has become essential for accessing specific stereoisomers with desired biological activities.
Asymmetric synthesis approaches have been extensively developed for anibine derivatives, particularly focusing on the control of axial chirality [28] [29]. These methodologies employ chiral catalysts to achieve high enantioselectivity in carbon-nitrogen bond formation reactions. Palladium-catalyzed asymmetric N-arylation reactions using DTBM-SEGPHOS ligands have demonstrated enantioselectivities ranging from 88-96% enantiomeric excess for atropisomeric anilide derivatives [28].
The stereochemical outcome of anibine synthesis is significantly influenced by the conformation of key intermediates during cyclization [29]. Atropisomeric anilide products show strong preference for the E-rotamer configuration, where the ortho-tert-butylphenyl group and carbonyl oxygen adopt a trans-disposed arrangement. This conformational preference directly impacts the stereochemical course of subsequent synthetic transformations [29].
| Stereochemical Method | Catalyst System | Selectivity Range | Product Type | Reference |
|---|---|---|---|---|
| Asymmetric N-arylation | Pd-DTBM-SEGPHOS | 88-96% ee | Atropisomeric anilides | [28] |
| Allylic substitution | Pd-phosphine complexes | Up to 84% ee | Axially chiral compounds | [29] |
| Nickel-catalyzed coupling | Ni-chiral ligands | 85-94% ee | Protected carbinamines | [30] |
Enantioselective nickel-catalyzed synthesis has provided alternative approaches to stereochemical control [30]. These methodologies employ chiral nickel catalysts for enantioconvergent synthesis of protected dialkyl carbinamines. The reactions proceed with high enantioselectivity (85-94% enantiomeric excess) and demonstrate broad substrate scope, including amino acid derivatives and heterocyclic compounds [30].
The control of stereochemistry in heterocyclic ring formation involves careful consideration of reaction mechanisms and transition state geometries [31]. Computational studies have revealed that the stereochemical outcome is determined by the preferred conformation of cyclization precursors and the relative energies of competing transition states. These insights have guided the development of more selective synthetic protocols [31].
Asymmetric alkynylation reactions have been developed for the enantioselective synthesis of anibine-related structures [31]. These reactions employ zinc-based nucleophiles in conjunction with chiral ligands to achieve high enantioselectivity in carbon-carbon bond formation. The methodology has been successfully applied to isatin-derived substrates, providing access to enantioenriched propargylic alcohols [31].
Dynamic kinetic resolution strategies have been implemented to enhance stereoselectivity in anibine synthesis [30]. These approaches involve the rapid interconversion of substrate enantiomers combined with selective transformation of one enantiomer by a chiral catalyst. The methodology enables the conversion of racemic starting materials to enantioenriched products with theoretical yields up to 100% [30].
The influence of reaction conditions on stereochemical outcomes has been systematically investigated [31]. Parameters such as temperature, solvent, and ligand structure significantly impact the enantioselectivity of key bond-forming reactions. Optimization studies have identified conditions that maximize stereochemical control while maintaining high chemical yields [31].
The development of environmentally sustainable synthetic methodologies for anibine production has become increasingly important in modern pharmaceutical and chemical manufacturing. Green chemistry principles emphasize the reduction of waste, the use of renewable feedstocks, and the minimization of environmental impact.
Solvent-free synthesis represents a major advancement in green anibine production [33] [36]. These methodologies eliminate the need for organic solvents through the use of mechanochemical activation, such as ball milling or grinding. The approach has been successfully applied to pillar [6]arene synthesis and related heterocyclic compounds, demonstrating high yields and operational simplicity [36].
Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [33]. This approach utilizes microwave energy to facilitate the separation of active ingredients and accelerate reaction rates through selective heating of polar molecules. The methodology reduces reaction times and energy consumption while maintaining high product yields [33].
| Green Method | Energy Source | Waste Reduction | Typical Efficiency | Reference |
|---|---|---|---|---|
| Solvent-free synthesis | Mechanical | 90-95% | High yields | [36] |
| Microwave-assisted | Microwave radiation | 70-80% | Reduced time | [33] |
| Biocatalytic synthesis | Enzymatic | 85-90% | High selectivity | [35] |
Biocatalytic approaches have been developed for the sustainable synthesis of anibine and related compounds [35]. These methodologies employ enzymes or whole-cell biocatalysts to achieve selective transformations under mild conditions. The approach offers advantages in terms of selectivity, environmental compatibility, and the use of renewable substrates [35].
Aqueous-phase synthesis protocols have been designed to replace organic solvents with water as the reaction medium [32]. These methodologies often require the development of new catalytic systems that are compatible with aqueous conditions. Water-tolerant catalysts and surfactant-mediated reactions have enabled efficient synthesis while dramatically reducing environmental impact [32].
The implementation of atom economy principles has guided the development of more efficient synthetic routes [33]. These approaches focus on maximizing the incorporation of starting material atoms into the final product while minimizing waste generation. Multicomponent reactions and cascade processes have been particularly effective in achieving high atom economy [33].
Green extraction methods have been developed for the isolation of anibine from natural sources [34] [41]. Supercritical fluid extraction using carbon dioxide provides an environmentally benign alternative to conventional organic solvent extraction. The methodology offers advantages in terms of selectivity, product purity, and the absence of solvent residues [41].
Flow chemistry represents another important green chemistry approach for anibine synthesis [32]. Continuous flow reactors enable precise control of reaction conditions, improved heat and mass transfer, and reduced waste generation. The methodology is particularly well-suited for reactions requiring careful temperature control or the handling of reactive intermediates [32].
The development of renewable feedstock utilization has focused on the conversion of biomass-derived materials to anibine precursors [34]. Agricultural waste biomass, including crop residues and plant materials, can serve as sustainable sources for key synthetic intermediates. Pyrolysis and hydrothermal treatment methods have been employed to convert biomass into useful chemical building blocks [34].
The biosynthesis of anibine in Aniba species involves a complex network of metabolic pathways that converge to produce this unique pyranone alkaloid. The compound represents a sophisticated example of secondary metabolite biosynthesis that combines elements from multiple primary metabolic routes [1] [2] [3].
The initial biosynthetic framework for anibine begins with the shikimate pathway, a fundamental metabolic route responsible for the biosynthesis of aromatic amino acids [4] [5] [6]. This seven-step pathway converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate, which serves as the central branch point for aromatic compound synthesis [4] [7]. In Aniba species, chorismate provides the foundational carbon skeleton that is subsequently modified through specialized enzymatic transformations [8] [5].
The pyridine moiety of anibine likely originates from nicotinic acid derivatives through the quinolinate pathway [9]. This biosynthetic route involves the enzyme quinolinate phosphoribosyltransferase, which catalyzes the formation of the pyridine nucleus that becomes incorporated into the final anibine structure [8]. The regulation of this pathway appears to be developmentally controlled and responds to environmental stress conditions [10] [11].
The pyranone ring formation represents a critical biosynthetic step that distinguishes anibine from other alkaloids. This process involves Type III polyketide synthase enzymes that catalyze the condensation of malonyl-CoA units to form the α-pyranone ring system [12]. The methylation of the pyranone ring is mediated by specific O-methyltransferases that utilize S-adenosyl methionine as the methyl donor [8] [13].
Table 5: Proposed Biosynthetic Pathways for Anibine
| Pathway | Substrate/Precursor | Key Enzymes | Product | Regulation |
|---|---|---|---|---|
| Shikimate Pathway | Phosphoenolpyruvate + Erythrose-4-phosphate | DAHP synthase, Chorismate synthase | Chorismate | Feedback inhibition |
| Phenylpropanoid Pathway | L-Phenylalanine | PAL, 4CL | Cinnamic acid derivatives | Stress-induced |
| Pyridine Ring Formation | Nicotinic acid derivatives | Quinolinate phosphoribosyltransferase | Pyridine nucleus | Developmental stage-specific |
| Pyranone Ring Formation | Malonyl-CoA/Acetyl-CoA | Type III PKS | α-Pyranone ring | Elicitor-responsive |
| Methoxylation | S-Adenosyl methionine | O-methyltransferase | Methoxy-substituted intermediates | Tissue-specific |
| Final Assembly | Pyridine + Pyranone units | Cytochrome P450s | Anibine | Environmental stress |
The final assembly of anibine involves cytochrome P450 enzymes that catalyze the coupling of the pyridine and pyranone moieties [14] [8]. These oxidative enzymes are particularly responsive to environmental stress conditions, which may explain the variable anibine content observed in Aniba species under different growing conditions [10] [15].
Biosynthetic regulation occurs at multiple levels, including transcriptional control, enzyme activity modulation, and substrate availability [13] [16]. The pathway shows significant responsiveness to biotic and abiotic stress factors, with increased anibine production observed under conditions of herbivore attack, pathogen pressure, and environmental stress [17] [10] [11].
Anibine functions as a multifaceted defensive compound within the ecological strategy of Aniba species, contributing to plant survival through direct and indirect mechanisms [17] [18] [19]. The compound exemplifies the sophisticated chemical defense systems that have evolved in tropical plant communities where herbivore pressure and pathogen loads are particularly intense [20] [21] [22].
The primary defensive function of anibine involves direct toxicity against herbivorous insects and other plant enemies [20]. The compound exhibits cytotoxic properties that interfere with cellular processes in target organisms, likely through multiple mechanisms including enzyme inhibition and membrane disruption [24] [25]. Laboratory studies have demonstrated significant antimicrobial activity of anibine-containing extracts against various bacterial and fungal pathogens [20] [21].
Table 6: Ecological Roles of Anibine in Plant Defense Mechanisms
| Defense Mechanism | Target Organisms | Mode of Action | Evidence Level | Ecological Significance |
|---|---|---|---|---|
| Direct Toxicity | Herbivorous insects | Cytotoxicity, enzyme inhibition | Demonstrated in vitro | Herbivore deterrence |
| Antifeedant Activity | Mammalian herbivores | Taste deterrence, digestive interference | Observed in feeding trials | Reduced plant damage |
| Antimicrobial Action | Fungal pathogens | Cell membrane disruption | Broad spectrum activity | Disease resistance |
| Antioxidant Protection | Oxidative stress agents | ROS scavenging | Antioxidant assays | Cellular protection |
| Signal Transduction | Plant cells | Hormone-like activity | Transcriptomic studies | Defense coordination |
| Stress Response | Environmental stressors | Gene expression modulation | Stress treatment experiments | Survival advantage |
Secondary metabolites like anibine also function as signaling molecules that can prime plant defense responses [13] [16]. This regulatory role enables plants to rapidly detect herbivore attacks and respond appropriately to changing environmental conditions [17]. The compound may act as a damage-associated molecular pattern that triggers systemic defense responses throughout the plant [13].
The antioxidant properties of anibine contribute to cellular protection under oxidative stress conditions [26] [13]. This function becomes particularly important in tropical environments where high light intensities and temperature fluctuations can generate reactive oxygen species that damage cellular components [27] [28].
Anibine biosynthesis is tightly regulated by phytohormonal signaling networks, particularly those involving jasmonic acid and salicylic acid pathways [17] [10]. These hormonal cascades integrate information about herbivore attack, pathogen infection, and abiotic stress to coordinate appropriate defense responses [13] [19].
The ecological significance of anibine extends beyond individual plant defense to influence community-level interactions [28] [29]. The compound may affect the behavior and performance of herbivores, potentially influencing their host plant selection and feeding patterns. This can have cascading effects on plant community structure and herbivore population dynamics [17] [28].
The extraction and isolation of anibine from Aniba rosaeodora requires sophisticated analytical techniques that can selectively separate this compound from the complex phytochemical matrix present in rosewood tissues [3] [30] [31]. Modern extraction methodologies have evolved to maximize yield while maintaining compound integrity and minimizing environmental impact [30] [32] [33].
Traditional solvent extraction methods utilize polar and moderately polar solvents to extract anibine from dried plant material [20] [21] [30]. Methanolic extraction has proven particularly effective for recovering total alkaloid fractions, while dichloromethane extraction targets compounds of intermediate polarity [20] [31]. However, these approaches often require extensive purification steps to obtain pure anibine [31].
Table 8: Comparison of Extraction Techniques for Anibine Isolation
| Method | Efficiency | Selectivity | Environmental Impact | Time Required | Cost | Purity |
|---|---|---|---|---|---|---|
| Solvent Extraction | Moderate | Low-moderate | High solvents | 6-24 hours | Low | Variable |
| Supercritical CO2 | High | High | Low (green) | 2-4 hours | High | High |
| Microwave-assisted | High | Moderate | Moderate | 10-30 minutes | Moderate | Good |
| Ultrasound-assisted | High | Moderate | Moderate | 15-60 minutes | Low | Good |
| Pressurized liquid | Very high | High | Moderate | 10-20 minutes | High | Very high |
| Ionic liquid extraction | High | Very high | Low | 30-120 minutes | Moderate | Excellent |
Advanced extraction techniques have significantly improved the efficiency and selectivity of anibine isolation [30] [32]. Supercritical fluid extraction using carbon dioxide offers a green alternative that produces high-quality extracts with minimal solvent residues [32]. The technique allows precise control of extraction parameters through temperature and pressure manipulation [32].
Microwave-assisted extraction and ultrasound-assisted extraction represent energy-efficient alternatives that dramatically reduce extraction times while maintaining high yields [30] [32]. These techniques utilize physical energy to enhance mass transfer and improve solvent penetration into plant tissues [30] [31].
High-performance liquid chromatography coupled with electrospray ionization mass spectrometry remains the gold standard for anibine identification and quantification [3]. The technique provides definitive structural confirmation through characteristic fragmentation patterns, with the molecular ion peak at m/z 204.0655 and diagnostic fragment ions at m/z 176.0702, 172.0388, and 144.0440 [3].
Table 4: Mass Spectrometric Fragmentation Pattern of Anibine
| Ion (m/z) | Assignment | Fragment Type | Structural Information |
|---|---|---|---|
| 204.0655 | [M+H]+ | Molecular ion | Complete molecule |
| 176.0702 | Loss of CO | Carbonyl loss | Pyranone ring confirmation |
| 172.0388 | Loss of CH4O | Methoxy loss | Methoxy group confirmation |
| 144.0440 | Loss of CO + CH4O | Combined loss | Ring fragmentation pattern |
Preparative chromatographic techniques including column chromatography, flash chromatography, and preparative HPLC enable the isolation of pure anibine for structural elucidation and biological testing [31]. These methods require optimization of mobile phase composition and gradient conditions to achieve optimal separation [30] [31].
The development of ionic liquid extraction systems represents a promising advancement in green extraction technology [32]. These systems offer exceptional selectivity for alkaloid compounds while minimizing environmental impact and reducing extraction times [32].
The presence and distribution of anibine within the Lauraceae family provides valuable chemotaxonomic information that supports phylogenetic relationships and aids in taxonomic classification [34] [35] [36] [37]. The compound serves as a distinctive chemical marker that helps distinguish Aniba species from related genera within this morphologically uniform family [34] [38].
Table 7: Chemotaxonomic Significance of Anibine in Lauraceae Family
| Taxonomic Level | Chemical Markers | Diagnostic Value | Supporting Evidence | Taxonomic Utility |
|---|---|---|---|---|
| Family (Lauraceae) | Benzylisoquinoline alkaloids | Family identification | Alkaloid surveys | High (family level) |
| Subfamily | Aporphine derivatives | Phylogenetic relationships | Molecular phylogeny | Moderate (subfamily) |
| Genus (Aniba) | Pyranone alkaloids (Anibine) | Genus circumscription | Chemical profiling | Very high (genus) |
| Species groups | Styrylpyrone patterns | Species delimitation | Comparative analysis | High (species) |
| Geographic populations | Essential oil composition | Population structure | Geographic studies | Moderate (population) |
| Ecological variants | Secondary metabolite profiles | Ecological adaptation | Environmental correlation | Variable (ecological) |
At the family level, Lauraceae species are characterized by the production of benzylisoquinoline and aporphine alkaloids, which distinguish this group from other plant families [39] [40]. However, the specific occurrence of pyranone alkaloids like anibine appears to be restricted to certain genera, making it a valuable diagnostic character [34] [35].
Within the genus Aniba, anibine represents a synapomorphic character that supports the monophyly of this taxonomic group [41] [34]. The compound has been consistently detected in multiple Aniba species, including A. rosaeodora, A. canescens, and A. fragrans, suggesting its widespread distribution within the genus [1] [24] [2].
The chemotaxonomic utility of anibine extends to species-level identification and population structure analysis [3] [34]. Different Aniba species show variation in anibine content and associated secondary metabolite profiles, which can aid in species delimitation and phylogeographic studies [3] [42] [34].
Table 2: Anibine Distribution in Aniba Species
| Species | Plant Part | Major Alkaloids/Compounds | Chemical Family |
|---|---|---|---|
| Aniba rosaeodora | Stem/trunk wood | Anibine (major) | Pyranone alkaloids |
| Aniba rosaeodora | Essential oil | Linalool (93.60%) | Monoterpenoids |
| Aniba canescens | Bark/wood | Anibine, 1-nitro-2-phenylethane | Pyranone/phenylpropanoids |
| Aniba parviflora | Extract | Styrylpyrones, alkaloids | Styrylpyrones |
| Aniba panurensis | Extract | Kavalactones, styrylpyrones | Styrylpyrones/kavalactones |
| Aniba terminalis | Leaves | α-phellandrene, β-phellandrene | Terpenoids |
| Aniba canelilla | Bark | Methyleugenol, 1-nitro-2-phenylethane | Phenylpropanoids |
| Aniba hostmanniana | Whole plant | Anibine (reported) | Pyranone alkaloids |
The evolutionary significance of anibine within Lauraceae reflects the diversification of specialized metabolic pathways during the radiation of this family [35] [43]. The compound likely evolved as an adaptive response to specific ecological pressures in tropical forest environments where Aniba species are predominantly found [41] [35].
Geographic variation in anibine content and related metabolites provides insights into population structure and local adaptation within Aniba species [3] [42]. Populations from different environmental conditions show distinct chemical profiles, suggesting that secondary metabolite production is influenced by local selective pressures [3] [34].
The integration of chemotaxonomic data with molecular phylogenetic analyses has enhanced our understanding of evolutionary relationships within Lauraceae [34] [35]. Anibine and related pyranone compounds represent derived characters that support specific clades within the family phylogeny [34] [43].
Irritant